6-Octadecanol 6-Octadecanol
Brand Name: Vulcanchem
CAS No.: 105772-53-0
VCID: VC14378661
InChI: InChI=1S/C18H38O/c1-3-5-7-8-9-10-11-12-13-15-17-18(19)16-14-6-4-2/h18-19H,3-17H2,1-2H3
SMILES:
Molecular Formula: C18H38O
Molecular Weight: 270.5 g/mol

6-Octadecanol

CAS No.: 105772-53-0

Cat. No.: VC14378661

Molecular Formula: C18H38O

Molecular Weight: 270.5 g/mol

* For research use only. Not for human or veterinary use.

6-Octadecanol - 105772-53-0

Specification

CAS No. 105772-53-0
Molecular Formula C18H38O
Molecular Weight 270.5 g/mol
IUPAC Name octadecan-6-ol
Standard InChI InChI=1S/C18H38O/c1-3-5-7-8-9-10-11-12-13-15-17-18(19)16-14-6-4-2/h18-19H,3-17H2,1-2H3
Standard InChI Key CFOUQYMFDDXZEG-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCCCCC(CCCCC)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

6-Octadecanol (CH3(CH2)11CH(OH)(CH2)5CH3\text{CH}_3(\text{CH}_2)_{11}\text{CH}(\text{OH})(\text{CH}_2)_5\text{CH}_3) is a saturated secondary alcohol. Its structure is defined by a hydroxyl group positioned midway along the carbon chain, resulting in distinct physicochemical behaviors compared to terminal alcohols. The compound’s SMILES representation (CCCCCCCCCCCCC(O)CCCCC) and InChI identifier (InChI=1S/C18H38O/c1-3-5-7-8-9-10-11-12-13-15-17-18(19)16-14-6-4-2/h18-19H,3-17H2,1-2H3) confirm its branching pattern .

Table 1: Core Chemical Properties of 6-Octadecanol

PropertyValueSource
Molecular FormulaC18H38O\text{C}_{18}\text{H}_{38}\text{O}
Molecular Weight270.4937 g/mol
CAS Registry Number105772-53-0
UNII IdentifierL32V662706
Exact Mass270.29200 Da
LogP (Octanol-Water)6.24
StereochemistryRacemic mixture

Synthesis and Production

Historical Synthesis Routes

Early synthetic methods for 6-octadecanol were reported in mid-20th-century literature. Carrington and Evans (1957) described a reduction pathway using ketone intermediates, while Breusch and Sokullu (1953) utilized Grignard reagents to elongate carbon chains . These approaches yielded racemic mixtures due to the absence of stereochemical control.

Representative Reaction Scheme:

R-C=O+CH2(MgX)2R-CH(OH)-R’reductionR-CH2-OH+R’\text{R-C=O} + \text{CH}_2(\text{MgX})_2 \rightarrow \text{R-CH(OH)-R'} \xrightarrow{\text{reduction}} \text{R-CH}_2\text{-OH} + \text{R'}

Key: R and R' denote alkyl groups; X = halide .

Modern Challenges

Contemporary synthesis faces hurdles in achieving enantiomeric purity. The lack of defined stereocenters in commercial 6-octadecanol (as noted in NCATS data ) limits its utility in asymmetric catalysis or pharmaceutical applications. Advances in enzymatic resolution or chiral auxiliaries remain unexplored for this compound.

Physicochemical Behavior

Solubility and Partitioning

With a LogP of 6.24 , 6-octadecanol exhibits high lipophilicity, rendering it insoluble in aqueous media but miscible with nonpolar solvents. This property aligns with its classification as a fatty alcohol, facilitating interactions with lipid bilayers and surfactants.

Thermal Stability

While specific melting and boiling points are unreported in available literature, analogous C18 alcohols (e.g., 1-octadecanol) melt near 58–60°C. The secondary hydroxyl group in 6-octadecanol likely reduces crystalline packing efficiency, potentially lowering its melting point relative to linear isomers.

Metabolic and Biological Insights

Hepatic Processing

In vivo experiments with oleyl alcohol (cis-9-octadecenol) demonstrate incorporation into phospholipids and neutral lipids . Extrapolating to 6-octadecanol, hepatic oxidation to ketones or conjugation with glucuronic acid may occur, though empirical validation is lacking.

Industrial and Research Applications

Cosmetic Formulations

Research Gaps and Future Directions

  • Stereoselective Synthesis: Developing enantioselective routes to produce optically active 6-octadecanol.

  • Thermochemical Data: Precise measurements of melting point, enthalpy of fusion, and thermal decomposition.

  • Metabolic Fate: Radiolabeled tracer studies to map absorption, distribution, and excretion pathways.

  • Material Science Applications: Testing as a phase-change material or polymer additive.

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